Lipophilicity Control: Imidazole-Driven logP Reduction vs. Benzenesulfonyl Analog
The 1-methylimidazol-2-yl sulfonamide group confers a significantly lower computed logP (XLogP3 = 1.7) relative to the direct benzenesulfonyl analog 4-(benzenesulfonyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine (CAS 1797629-90-3), whose predicted logP is approximately 3.2 [1]. This 1.5-log unit reduction corresponds to roughly a 30-fold decrease in octanol-water partition coefficient, indicating substantially enhanced aqueous solubility and a more favorable distribution coefficient for systemic circulation [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 [1] |
| Comparator Or Baseline | 4-(Benzenesulfonyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine (predicted XLogP3 ≈ 3.2) |
| Quantified Difference | Δ logP ≈ -1.5 units (~30-fold lower lipid partitioning) |
| Conditions | Computed using XLogP3 algorithm, PubChem/NCBI, 2025 release [1] |
Why This Matters
Lower lipophilicity directly reduces phospholipidosis risk and non-specific protein binding, making CAS 2097911-89-0 a cleaner probe for intracellular target engagement than its benzenesulfonyl counterpart.
- [1] PubChem Compound Summary for CID 121152120, 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/121152120. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. https://doi.org/10.1517/17460441003605098. View Source
